molecular formula C9H10FNO3 B2386108 2-Fluoro-1-isopropoxy-4-nitrobenzene CAS No. 951317-39-8

2-Fluoro-1-isopropoxy-4-nitrobenzene

Cat. No.: B2386108
CAS No.: 951317-39-8
M. Wt: 199.181
InChI Key: XKIPQWFNBVPXCX-UHFFFAOYSA-N
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Description

2-Fluoro-1-isopropoxy-4-nitrobenzene is an aromatic organic compound with the chemical formula C9H10FNO3. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-1-isopropoxy-4-nitrobenzene can be synthesized from 3,4-difluoronitrobenzene and isopropyl alcohol. The reaction typically involves the nucleophilic substitution of the fluorine atom by the isopropoxy group under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, often optimized for yield and purity through the use of specific catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-1-isopropoxy-4-nitrobenzene is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isopropoxy-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The isopropoxy group can undergo hydrolysis or oxidation, leading to various downstream effects .

Properties

IUPAC Name

2-fluoro-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIPQWFNBVPXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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